molecular formula C6H7NO2 B1338477 1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 4050-34-4

1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1338477
CAS RN: 4050-34-4
M. Wt: 125.13 g/mol
InChI Key: HZSAZNPWHKCGKO-UHFFFAOYSA-N
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Description

“1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione” is a chemical compound that is part of the pyrrole family . Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of pyrroles has been extensively studied. A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is catalyzed by a stable manganese complex in the absence of organic solvents . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .


Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione” is available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione” are not clearly recognized .

Scientific Research Applications

Spiro Heterocyclization

One significant application involves spiro heterocyclization reactions. For example, Racheva and Maslivets (2007) explored the reactions of substituted 2,3,-dihydro-1H-pyrrole2,3-diones, achieving spiro compound synthesis through reactions with enols like dimedone. This process underscores the compound's versatility in synthesizing complex molecular structures, potentially applicable in the development of new materials or as intermediates in pharmaceutical synthesis (Racheva & Maslivets, 2007).

Anti-inflammatory and Antimicrobial Properties

Paprocka et al. (2022) synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives to evaluate their structural and biological properties, including anti-inflammatory and antimicrobial activities. This research highlights the potential pharmaceutical applications of 1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione derivatives in developing new treatments for inflammation and infections (Paprocka et al., 2022).

Luminescent Polymers

In the field of materials science, Zhang and Tieke (2008) reported the synthesis and characteristics of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence. These findings suggest applications in developing new luminescent materials for electronic and photonic devices (Zhang & Tieke, 2008).

Corrosion Inhibition

Zarrouk et al. (2015) investigated 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid, revealing their potential in industrial applications to protect metals from corrosion. This research could lead to the development of more effective and environmentally friendly corrosion inhibitors (Zarrouk et al., 2015).

Crystal Structure Analysis

Fujii et al. (2002) conducted crystal structure analysis of 2,5-bis-(3,5-dimethylbenzyl)-3,6-dinaphthalen-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, providing insights into the molecular geometry and potential applications in designing new materials with specific optical or electronic properties (Fujii et al., 2002).

Safety And Hazards

When heated to decomposition, “1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione” emits toxic fumes of NOx .

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

1,3-dimethylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-5(8)7(2)6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSAZNPWHKCGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497098
Record name 1,3-Dimethyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione

CAS RN

4050-34-4
Record name 1,3-Dimethyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione
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